
3-(2,3-Dimethylphenyl)-N-ethylcyclohexan-1-amine;hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Molecular Structure Analysis
The molecular structure of this compound would likely be complex due to the presence of multiple functional groups. Unfortunately, without more specific information, it’s difficult to provide a detailed analysis .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact molecular structure. Similar compounds, like 2,3-Dimethylphenol, are known to be hygroscopic and insoluble in water .Aplicaciones Científicas De Investigación
Synthesis and Chemical Properties : A study by Kozhushkov et al. (2010) explored the synthesis of related amines, highlighting the chemical processes and properties of similar compounds. They focused on the preparation of hydrochlorides from various starting materials, providing insights into the synthetic versatility of these compounds (Kozhushkov et al., 2010).
Crystal Structure Analysis : Research conducted by Nitek et al. (2020) involved X-ray diffraction analysis of 2-amino-N-(dimethylphenoxyethyl)propan-1-ol derivatives, which are structurally related to the compound . They analyzed the crystal structures of these derivatives, providing insights into the conformational aspects of similar molecules (Nitek et al., 2020).
Bioconjugation Mechanism Studies : Nakajima and Ikada (1995) examined the mechanism of amide formation in aqueous media, involving carbodiimide hydrochloride and amines. This research provides a foundational understanding of the reactions and interactions involving similar amines in biological contexts (Nakajima & Ikada, 1995).
Organometallic Synthesis : Fischer, Burschka, and Tacke (2014) explored the synthesis of organometallic compounds, including (4-silacyclohexan-1-yl)amines. Their research provides valuable information on the synthesis and potential applications of organometallic derivatives of similar amines (Fischer et al., 2014).
Pharmaceutical Applications : The synthesis and biological activity of n-anthranilic acid derivatives were investigated by Noubade et al. (2009), which included the reaction of similar amines. This research is crucial for understanding the pharmaceutical applications of such compounds (Noubade et al., 2009).
Asymmetric Synthesis in Chemistry : Ding et al. (2010) synthesized a novel amine ligand for use in asymmetric synthesis, demonstrating the utility of similar amines in creating enantiomerically pure compounds (Ding et al., 2010).
Structural Diversity in Organic Chemistry : Roman (2013) utilized a related compound to generate a diverse library of compounds through alkylation and ring closure reactions, emphasizing the structural diversity achievable with these amines (Roman, 2013).
Thermal Behaviour and Protonation Studies : Turpeinen et al. (1988) conducted a comprehensive study on the crystal structure, thermal behaviour, mass spectrum, and protonation of a similar hydrochloride compound, providing valuable insights into the physical and chemical properties of such amines (Turpeinen et al., 1988).
Mecanismo De Acción
Safety and Hazards
Propiedades
IUPAC Name |
3-(2,3-dimethylphenyl)-N-ethylcyclohexan-1-amine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25N.ClH/c1-4-17-15-9-6-8-14(11-15)16-10-5-7-12(2)13(16)3;/h5,7,10,14-15,17H,4,6,8-9,11H2,1-3H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UDUQWALDTBTGAN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC1CCCC(C1)C2=CC=CC(=C2C)C.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H26ClN |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.84 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[[4-(2-Methylphenyl)-5-prop-2-ynylsulfanyl-1,2,4-triazol-3-yl]methyl]-1,3-benzothiazol-2-one](/img/structure/B2510334.png)
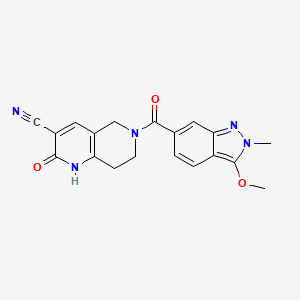
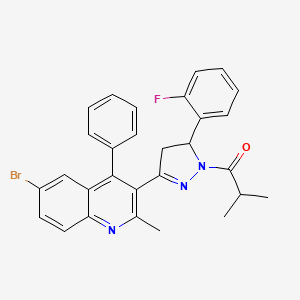
![(6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)(4-fluorophenyl)methanone](/img/structure/B2510339.png)
![N-(1-cyanocyclohexyl)-2-{[1-(pyrimidin-2-yl)-1H-pyrazol-4-yl]amino}acetamide](/img/structure/B2510340.png)
![ethyl 2-(2-((4-(4-bromophenyl)-5-((furan-2-carboxamido)methyl)-4H-1,2,4-triazol-3-yl)thio)propanamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B2510342.png)
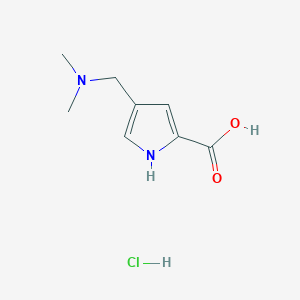
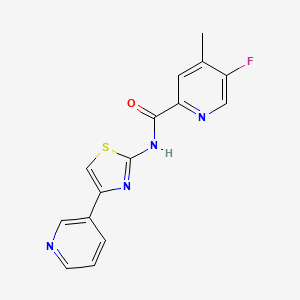
![N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-4-isopropylbenzenesulfonamide](/img/structure/B2510348.png)
![(6,7-Dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]methanone](/img/structure/B2510349.png)
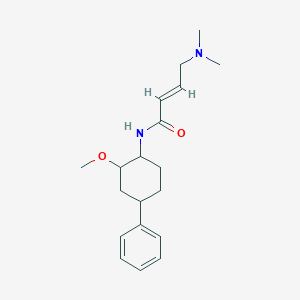

![4-iodo-1-[(4-methoxyphenyl)methyl]-3,5-dimethyl-1H-pyrazole](/img/structure/B2510355.png)
